molecular formula C8H7Cl2NO2 B1591166 Ethyl 5,6-Dichloronicotinate CAS No. 401566-69-6

Ethyl 5,6-Dichloronicotinate

Cat. No. B1591166
M. Wt: 220.05 g/mol
InChI Key: WGQSPCCCBKQNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dichloronicotinate (EDCN) is an organic compound that has a wide range of applications in scientific research, including in biochemical and physiological studies. EDCN is a derivative of nicotinic acid, and is a colorless, crystalline solid that is relatively stable and non-toxic. It is easily soluble in water and organic solvents, making it an ideal compound for use in laboratory experiments. EDCN has the potential to be used in a variety of applications, from drug discovery and development to basic research in biochemistry and physiology.

Mechanism Of Action

The exact mechanism of action of Ethyl 5,6-Dichloronicotinate is not fully understood, however, it is believed to act as an antagonist of nicotinic acid receptors. Nicotinic acid receptors are located in the cell membrane, and are involved in the regulation of cellular processes such as metabolism, ion transport, and signal transduction. It is believed that Ethyl 5,6-Dichloronicotinate binds to these receptors and blocks the action of nicotinic acid, thus inhibiting the function of the receptor.

Biochemical And Physiological Effects

Ethyl 5,6-Dichloronicotinate has been shown to have a variety of biochemical and physiological effects. In biochemical studies, Ethyl 5,6-Dichloronicotinate has been shown to inhibit the metabolism of nicotinic acid in cells, as well as to inhibit the activity of enzymes involved in the metabolism of nicotinic acid. In physiological studies, Ethyl 5,6-Dichloronicotinate has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and heart rate, as well as decreasing the production of cholesterol. In addition, Ethyl 5,6-Dichloronicotinate has been shown to have a variety of effects on the nervous system, including reducing anxiety and improving motor coordination.

Advantages And Limitations For Lab Experiments

The use of Ethyl 5,6-Dichloronicotinate in laboratory experiments has a number of advantages. Ethyl 5,6-Dichloronicotinate is relatively stable and non-toxic, making it safe to use in laboratory experiments. It is also easily soluble in water and organic solvents, making it easy to use in a variety of laboratory experiments. In addition, Ethyl 5,6-Dichloronicotinate is relatively inexpensive, making it a cost-effective compound for use in laboratory experiments.
However, there are also some limitations to the use of Ethyl 5,6-Dichloronicotinate in laboratory experiments. Ethyl 5,6-Dichloronicotinate is not a very potent compound, and its effects are relatively weak compared to other compounds. In addition, Ethyl 5,6-Dichloronicotinate can be difficult to obtain, as it is not widely available commercially.

Future Directions

The use of Ethyl 5,6-Dichloronicotinate in scientific research is still relatively new, and there are a number of potential future directions for research. One potential area of research is the development of new synthetic methods for the production of Ethyl 5,6-Dichloronicotinate. Additionally, further research could be conducted to explore the potential applications of Ethyl 5,6-Dichloronicotinate in drug discovery and development. Finally, further research could be conducted to explore the potential physiological and biochemical effects of Ethyl 5,6-Dichloronicotinate, as well as to explore the potential mechanisms of action of Ethyl 5,6-Dichloronicotinate.

Scientific Research Applications

Ethyl 5,6-Dichloronicotinate has been used in a variety of scientific research applications, including in biochemical and physiological studies. In biochemistry, Ethyl 5,6-Dichloronicotinate has been used to study the metabolism of nicotinic acid in cells, and to investigate the effects of nicotinic acid on the function of enzymes. In physiology, Ethyl 5,6-Dichloronicotinate has been used to study the effects of nicotinic acid on the cardiovascular system, and to investigate the effects of nicotinic acid on the nervous system. In addition, Ethyl 5,6-Dichloronicotinate has been used in drug discovery and development, as well as in basic research in biochemistry and physiology.

properties

IUPAC Name

ethyl 5,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQSPCCCBKQNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587925
Record name Ethyl 5,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6-Dichloronicotinate

CAS RN

401566-69-6
Record name 3-Pyridinecarboxylic acid, 5,6-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401566-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5,6-Dichloronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dichloronicotinic acid (20.01 g, 104 mmol) in EtOH (500 mL) at 20° C. was added chlorotrimethylsilane (132 mL, 1042 mmol). The reaction was stirred for 72 hours. The reaction mixture was then concentrated and diluted with EtOAc (500 mL), and washed with saturated NaHCO3 (2×100 mL) and brine (100 mL). The organic was then dried (Na2SO4) and concentrated under reduced pressure to give final crude product (21.25 g). LCMS m/z 220.1 (M+H)+, Rt 0.94 min.
Quantity
20.01 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5,6-Dichloronicotinic acid (4.90 g) was dissolved in ethanol (40 mL), and thionyl chloride (2.0 mL) was added thereto under ice-cooling. The mixture was refluxed for 1.5 hr. The reaction mixture was concentrated under reduced pressure, and saturated aqueous sodium hydrogencarbonate solution was added to the residue. The mixture was extracted with ethyl acetate. The extract was dried and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography to give ethyl 5,6-dichloronicotinate (4.85 g) as a white solid.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5,6-dichloronicotinic acid (5.0 g, 26.0 mmol) in dry ethanol (300 mL) and chlorotrimethylsilane (33 mL, 10 eq.) is stirred at rt for 16 h. The solvent is evaporated, the residue dissolved in diethyl ether (200 mL) and washed with a solution of sat. aq. Na2CO3 (75 mL) and brine (50 mL). The org. phase is dried over Na2SO4, filtered and evaporated to give 5,6-dichloronicotinic acid ethyl ester (5.8 g) as a solid; LC-MS: tR=0.96 min, [M+1]+=219.93.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,6-Dichloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6-Dichloronicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5,6-Dichloronicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5,6-Dichloronicotinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 5,6-Dichloronicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5,6-Dichloronicotinate

Citations

For This Compound
5
Citations
P Bach - 2012 - gupea.ub.gu.se
The glutamatergic mGlu5 receptor and the purinergic P2Y12 receptor are two important targets in the development of novel treatments of gastroesophageal reflux disease (GERD) and …
Number of citations: 2 gupea.ub.gu.se
P Bach, J Boström, K Brickmann… - Future Medicinal …, 2013 - Future Science
Background: Recently, we reported ethyl nicotinates as antagonists of the P2Y 12 receptor, which is an important target in antiplatelet therapies. A potential liability of these compounds …
Number of citations: 14 www.future-science.com
MH Bolli, S Abele, M Birker, R Bravo… - Journal of Medicinal …, 2014 - ACS Publications
In preceding communications we summarized our medicinal chemistry efforts leading to the identification of potent, selective, and orally active S1P 1 agonists such as the thiophene …
Number of citations: 25 pubs.acs.org
AP Ayscough, GA Showell, MR Teall, HE Temple… - WO2010092342, 2010 - i.moscow
A compound having the Formula (1): wherein: X 1, X 2, X 3 and X 4 independently represent CH or N; R 1, R 2 and R 3 independently represent C 1-6 alkyl, C 3-8 cycloalkyl or C 3-8 …
Number of citations: 2 i.moscow
SD SC, SG SIE, SL SK, ST SM, SY SV - researchgate.net
(57) Abstract: Provided are new biphenyl derivatives of formula (Ia). These compounds act as aromatase and sulfatase inhibitors. They are particularly useful for treating pathological …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.